molecular formula C27H42N8O6 B15216849 L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 CAS No. 79590-52-6

L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4

Cat. No.: B15216849
CAS No.: 79590-52-6
M. Wt: 574.7 g/mol
InChI Key: JOHGACMKFPXYLI-MLCQCVOFSA-N
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Description

The compound L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 is a modified lysine derivative featuring a tripeptide chain (Tyr-His-Lys) attached to the ε-amino group (N2) of lysine.

Properties

CAS No.

79590-52-6

Molecular Formula

C27H42N8O6

Molecular Weight

574.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C27H42N8O6/c28-11-3-1-5-21(25(38)34-22(27(40)41)6-2-4-12-29)33-26(39)23(14-18-15-31-16-32-18)35-24(37)20(30)13-17-7-9-19(36)10-8-17/h7-10,15-16,20-23,36H,1-6,11-14,28-30H2,(H,31,32)(H,33,39)(H,34,38)(H,35,37)(H,40,41)/t20-,21-,22-,23-/m0/s1

InChI Key

JOHGACMKFPXYLI-MLCQCVOFSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds or other oxidative modifications.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, often breaking disulfide bonds.

    Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are frequently used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds.

Scientific Research Applications

L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 has numerous applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification.

    Biology: The compound is involved in studies of protein-protein interactions, enzyme activity, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs and as a target for drug development.

    Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, affecting the overall cellular function.

Comparison with Similar Compounds

Table 1: Key Characteristics of L-Lysine, N2-(N2-(N-L-Tyrosyl-L-Histidyl)-L-Lysyl)-4 and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Applications/Activity References
This compound C23H34N6O6* ~514.56* Tyr-His-Lys tripeptide linked via ε-amino group; aromatic, imidazole, and amine moieties Hypothesized roles in cell signaling, peptide therapeutics (requires validation)
Gly-His-Lys acetate (GHK acetate) C14H23N6O5 375.37 Gly-His-Lys tripeptide; acetate salt enhances solubility Skin regeneration, collagen synthesis, wound healing
Palmitoyl-Gly-His-Lys (PalmitoylTripeptide-1) C31H55N5O6 617.80 Palmitoyl (C16) fatty acid conjugated to GHK; lipophilic modification Anti-aging cosmetics, enhances skin elasticity and hydration
CGRP Antagonist (1-[N2-[3,5-dibromo-N-...]-L-lysyl]-4-(4-pyridinyl)piperazine) C34H41Br2N7O6 844.46 Dibromo-tyrosine, quinazolinone, piperazine; complex pharmacophore Migraine therapy (CGRP receptor antagonist)
Lisinopril derivatives (e.g., Schiff bases) Variable ~400–500 Modified ACE inhibitor with added Schiff base moieties (e.g., anti-HIV activity) Dual-action: antihypertensive and anti-HIV (in vitro inhibition of HIV-induced cytopathy)

*Calculated based on analogous tripeptide structures.

Key Differentiators and Research Findings

Structural Modifications and Bioactivity

  • Target Compound vs.
  • Lipophilicity : PalmitoylTripeptide-1 () demonstrates how fatty acid conjugation improves membrane permeability, a feature absent in the target compound but critical for topical applications .
  • Pharmacological Complexity : The CGRP antagonist () incorporates brominated tyrosine and a piperazine ring, enabling high-affinity binding to CGRP receptors (IC50 < 1 nM in preclinical models) .

Functional Overlaps and Gaps

  • Therapeutic Potential: While Lisinopril derivatives () show dual antihypertensive and anti-HIV activity, the target compound’s Tyr-His-Lys motif may lack such multifunctionality without further modification .
  • Stability: Glycosylated lysine derivatives () exhibit enhanced stability under physiological conditions compared to non-glycosylated peptides, suggesting an area for optimization in the target compound .

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